molecular formula C18H21NO5 B2910318 Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate CAS No. 1421494-34-9

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate

Cat. No.: B2910318
CAS No.: 1421494-34-9
M. Wt: 331.368
InChI Key: AMIFBUGEXFXGKV-UHFFFAOYSA-N
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Description

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate typically involves multiple steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group, followed by the formation of the carbamoyl linkage with benzoic acid derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the furan ring .

Scientific Research Applications

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The furan ring and the hydroxypropyl group play crucial roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)carbamoyl)benzoate is unique due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-10-15(12(2)24-11)16(20)8-9-19-17(21)13-4-6-14(7-5-13)18(22)23-3/h4-7,10,16,20H,8-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFBUGEXFXGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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